molecular formula C11H15NO2 B073289 Methyl cyanocycloheptylideneacetate CAS No. 1567-85-7

Methyl cyanocycloheptylideneacetate

Cat. No. B073289
CAS RN: 1567-85-7
M. Wt: 193.24 g/mol
InChI Key: SAJZJKZFYYBKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl cyanocycloheptylideneacetate (MCC) is a chemical compound with the molecular formula C10H11NO2. It belongs to the family of cyanoenones, which are known for their anti-inflammatory and cytoprotective properties. MCC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism Of Action

Methyl cyanocycloheptylideneacetate exerts its therapeutic effects through multiple mechanisms of action. It is known to activate the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense and cytoprotection. Methyl cyanocycloheptylideneacetate also inhibits the activity of the transcription factor NF-κB, which regulates the expression of genes involved in inflammation and cell survival. Additionally, Methyl cyanocycloheptylideneacetate has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 and inducible nitric oxide synthase.

Biochemical And Physiological Effects

Methyl cyanocycloheptylideneacetate has been shown to have various biochemical and physiological effects. In cancer cells, Methyl cyanocycloheptylideneacetate induces apoptosis by activating the mitochondrial pathway and inhibiting the activity of anti-apoptotic proteins. In neurons, Methyl cyanocycloheptylideneacetate protects against oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the activity of pro-inflammatory mediators. In immune cells, Methyl cyanocycloheptylideneacetate inhibits the production of pro-inflammatory cytokines and reduces inflammation by inhibiting the activity of NF-κB and other transcription factors.

Advantages And Limitations For Lab Experiments

Methyl cyanocycloheptylideneacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, Methyl cyanocycloheptylideneacetate has been shown to be relatively safe and well-tolerated in animal models, with no significant toxicity or adverse effects reported. However, there are also some limitations to using Methyl cyanocycloheptylideneacetate in lab experiments. It is relatively unstable and can degrade over time, which can affect its potency and efficacy. Additionally, Methyl cyanocycloheptylideneacetate has a relatively short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on Methyl cyanocycloheptylideneacetate. One area of potential research is the development of novel synthetic methods for Methyl cyanocycloheptylideneacetate, which could improve its yield and purity. Another area of potential research is the optimization of Methyl cyanocycloheptylideneacetate's therapeutic properties, such as its potency, efficacy, and pharmacokinetics. Additionally, future research could focus on the identification of new therapeutic applications for Methyl cyanocycloheptylideneacetate, such as in autoimmune disorders or infectious diseases. Finally, future research could explore the potential synergistic effects of Methyl cyanocycloheptylideneacetate with other drugs or compounds, which could enhance its therapeutic potential.

Synthesis Methods

Methyl cyanocycloheptylideneacetate can be synthesized using various methods, including the reaction of 2-cycloheptenone with malononitrile in the presence of a base, such as potassium carbonate. The reaction yields Methyl cyanocycloheptylideneacetate as a yellow solid, which can be purified using recrystallization. Another method involves the reaction of cycloheptanone with malononitrile in the presence of a base and a catalyst, such as ammonium acetate and acetic acid. The reaction yields Methyl cyanocycloheptylideneacetate as a yellow oil, which can be purified using column chromatography.

Scientific Research Applications

Methyl cyanocycloheptylideneacetate has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, Methyl cyanocycloheptylideneacetate has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors in animal models. In neurodegenerative disorder research, Methyl cyanocycloheptylideneacetate has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the pathogenesis of diseases such as Alzheimer's and Parkinson's. In inflammation research, Methyl cyanocycloheptylideneacetate has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.

properties

CAS RN

1567-85-7

Product Name

Methyl cyanocycloheptylideneacetate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-cyano-2-cycloheptylideneacetate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10(8-12)9-6-4-2-3-5-7-9/h2-7H2,1H3

InChI Key

SAJZJKZFYYBKKL-UHFFFAOYSA-N

SMILES

COC(=O)C(=C1CCCCCC1)C#N

Canonical SMILES

COC(=O)C(=C1CCCCCC1)C#N

Other CAS RN

1567-85-7

Origin of Product

United States

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